

Application Notes and Protocols for Quinoline-Based Kinase Inhibitors

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Compound of Interest		
Compound Name:	4-(Azetidin-3-yl)quinoline	
Cat. No.:	B15322889	Get Quote

A Representative Study Based on 4-Anilinoquinoline Derivatives

Disclaimer: Publicly available research data specifically detailing the application of **4-(Azetidin-3-yl)quinoline** in kinase inhibition assays is limited. Therefore, this document provides a representative application note and protocol based on the well-characterized class of 4-anilinoquinoline derivatives, which are structurally related and established as potent kinase inhibitors.

Introduction

The quinoline scaffold is a prominent feature in the development of kinase inhibitors, with several FDA-approved drugs incorporating this core structure.[1][2] These compounds are crucial for treating various cancers by targeting key kinases in oncogenic signaling pathways. [1][2] 4-Anilinoquinoline derivatives, in particular, have been extensively studied as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and serine/threonine kinases like Protein Kinase Novel 3 (PKN3).[3][4] This document outlines the application of a representative 4-anilinoquinoline compound in kinase inhibition assays, providing quantitative data and detailed experimental protocols relevant to researchers in drug discovery and development.

Data Presentation: Kinase Inhibitory Potency

The inhibitory activity of a representative 4-anilinoquinoline derivative, 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (Compound 16), is summarized below. This compound has



demonstrated potent inhibition of Protein Kinase Novel 3 (PKN3).[3]

Compound Name	Target Kinase	Assay Type	IC50	Reference
7-iodo-N-(3,4,5- trimethoxyphenyl)quinolin-4-amine	PKN3	Biochemical Assay	14 nM	[3]
7-iodo-N-(3,4,5- trimethoxyphenyl)quinolin-4-amine	PKN3	Cell-based Assay	1.3 μΜ	[3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5]

Experimental Protocols

The following is a representative protocol for an in vitro biochemical kinase assay to determine the IC50 value of a quinoline-based inhibitor against a target kinase, such as EGFR. This protocol is based on commonly used luminescence-based assays that quantify ATP consumption.[6][7]

Objective: To determine the in vitro inhibitory potency of a test compound against a specific protein kinase.

Materials and Reagents:

- Recombinant human kinase (e.g., EGFR)
- Kinase substrate (e.g., a synthetic peptide like Y12-Sox)[4]
- Adenosine triphosphate (ATP)
- Test compound (e.g., a 4-anilinoquinoline derivative) dissolved in Dimethyl Sulfoxide (DMSO)



- Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[6]
- Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
- White, opaque 96-well or 384-well assay plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

Assay Procedure:

- Compound Preparation:
 - Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
 - Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
- Enzyme and Substrate Preparation:
 - Dilute the recombinant kinase and the kinase substrate in the kinase assay buffer to the desired concentrations. The optimal concentrations should be determined empirically but are often in the low nanomolar range for the enzyme.
- Assay Plate Setup:
 - Add the diluted test compound or DMSO (for control wells) to the wells of the assay plate.
 - Add the diluted kinase to each well, except for the "no-enzyme" control wells.
 - Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.
- Initiation of Kinase Reaction:



- Prepare an ATP/substrate mixture in the kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase.
- Add the ATP/substrate mixture to all wells to start the kinase reaction.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Detection:

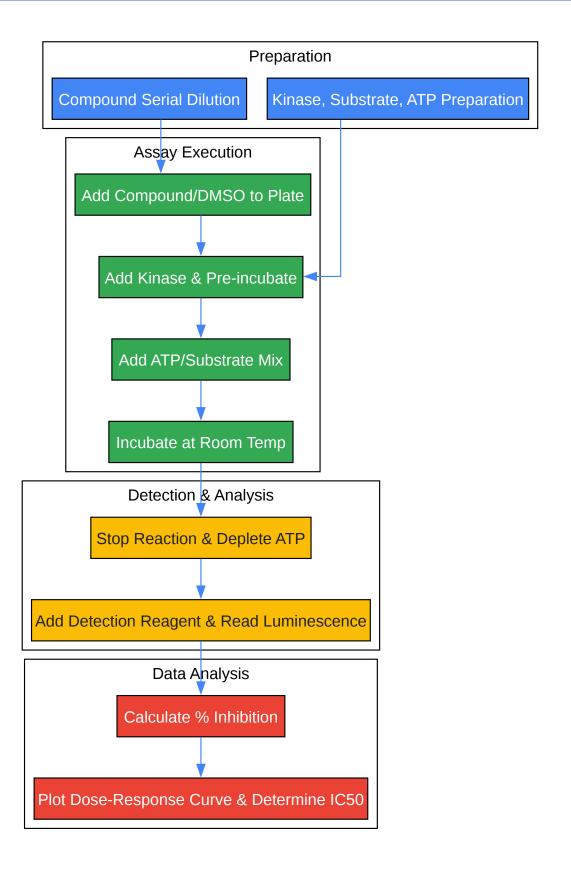
- Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent, following the manufacturer's instructions (e.g., ADP-Glo™). This typically involves two steps:
 - Adding a reagent to stop the kinase reaction and deplete the remaining ATP.
 - Adding a second reagent to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
- Read the luminescence on a plate reader.

Data Analysis:

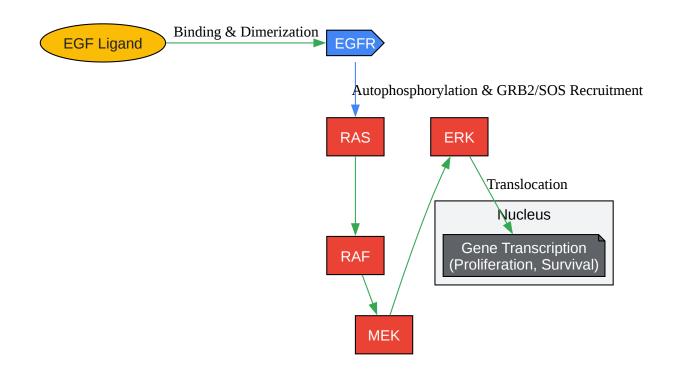
- The raw luminescence data is converted to percent inhibition relative to the high (DMSO only) and low (no enzyme or potent inhibitor) controls.
- The percent inhibition is plotted against the logarithm of the inhibitor concentration.
- A sigmoidal dose-response curve is fitted to the data using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations









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